Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone
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Overview
Description
Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone is a complex organic compound that features a morpholine ring, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone typically involves multi-step organic synthesisCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various catalysts to facilitate the formation of the desired rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Linsidomine: A compound with similar structural features and pharmacological properties.
Indole Derivatives: Compounds that share the oxazole ring and exhibit similar biological activities
Uniqueness
Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-20(22-10-12-25-13-11-22)19-8-4-5-9-23(19)15-17-14-18(21-26-17)16-6-2-1-3-7-16/h1-3,6-7,14,19H,4-5,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHKSBGZIUHDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCOCC2)CC3=CC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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